molecular formula C10H14F3NO B13068632 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one

Cat. No.: B13068632
M. Wt: 221.22 g/mol
InChI Key: YRLBMOVQYUDSQG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one (CAS 1596866-98-6) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H14F3NO and a molecular weight of 221.22, features a distinct octahydrocyclopenta[c]pyrrole scaffold, a bicyclic structure that is often associated with three-dimensional complexity in drug design . The integration of the trifluoromethyl ketone group is a key structural element that can influence the molecule's electronic properties, metabolic stability, and its ability to act as a potential electrophile in interactions with biological targets. Current scientific literature indicates that derivatives based on the octahydrocyclopenta[c]pyrrole core are being actively investigated as potent allosteric inhibitors of SHP2 (Src Homology 2 domain-containing phosphatase 2) . SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways driven by receptor tyrosine kinases, such as the Ras-MAPK pathway. Inhibiting SHP2 is a promising therapeutic strategy for various cancers, as its aberrant activity is implicated in tumor proliferation and survival . Furthermore, structurally similar compounds containing the octahydrocyclopenta[c]pyrrole motif have been explored as inhibitors of plasma kallikrein, a serine protease involved in inflammation and coagulation cascades . This makes the compound a valuable precursor or intermediate for researchers developing novel treatments for oncological and inflammatory disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2

InChI Key

YRLBMOVQYUDSQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(C2C1)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Octahydrocyclopenta[c]pyrrole Core

The bicyclic octahydrocyclopenta[c]pyrrole nucleus is often prepared by hydrogenation or cyclization of appropriate pyrrole derivatives. Common methods include:

  • Catalytic hydrogenation of cyclopenta[c]pyrrole precursors under controlled conditions to achieve the saturated bicyclic system.
  • Intramolecular cyclization strategies using amine and cyclic ketone or aldehyde precursors to form the fused bicyclic ring system.

These methods ensure the correct stereochemical configuration of the bicyclic core, which is crucial for biological activity.

Introduction of the Trifluoromethyl Ketone Group

The trifluoromethyl ketone functionality is introduced via:

  • Reaction of the bicyclic amine intermediate with trifluoroacetylating agents such as trifluoroacetyl chloride or trifluoroacetic anhydride.
  • Alternatively, nucleophilic substitution or addition reactions involving trifluoromethyl ketone derivatives.

A key precursor, 1,1,1-trifluoroacetone, is often synthesized separately through catalytic hydrogenolysis of halogenated trifluoroacetone derivatives under mild conditions using transition metal catalysts in aqueous media. This process offers high selectivity and yield for the trifluoromethyl ketone intermediate.

Coupling Reaction to Form the Final Compound

The final step involves coupling the octahydrocyclopenta[c]pyrrole moiety with the trifluoromethyl ketone fragment. This can be achieved by:

  • Nucleophilic substitution at the ketone carbonyl by the nitrogen atom of the bicyclic amine.
  • Formation of an amide or imine intermediate followed by reduction or rearrangement.

Reaction conditions such as solvent choice, temperature, and catalysts vary depending on the specific laboratory setup but typically involve mild to moderate heating and inert atmosphere to prevent side reactions.

Representative Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of pyrrole precursor H2 gas, Pd/C catalyst, solvent (ethanol), 25-50°C 85-90 Controlled pressure and temperature for saturation
Synthesis of 1,1,1-trifluoroacetone Halogenated trifluoroacetone, H2 gas, transition metal catalyst, aqueous phase, 70-120°C, 0.5-2.0 MPa H2 pressure 80-95 Liquid-phase hydrogenolysis with high selectivity
Coupling reaction Bicyclic amine + trifluoroacetylating agent, solvent (e.g., toluene), 20-60°C 70-85 Reaction time 12-24 h, inert atmosphere preferred

Research Findings and Optimization

  • The hydrogenolysis method for trifluoroacetone synthesis is notable for its mild conditions and high selectivity, minimizing by-products and facilitating downstream coupling.
  • The bicyclic core synthesis requires precise control of stereochemistry; catalytic hydrogenation parameters are optimized to avoid over-reduction or ring opening.
  • Coupling reactions benefit from the use of dry, aprotic solvents and inert atmosphere to prevent hydrolysis of sensitive intermediates.
  • Recent studies suggest that the trifluoromethyl ketone group enhances binding affinity in biological targets, underscoring the importance of high-purity synthesis.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone structure enables 1,4-conjugate (Michael) additions , where nucleophiles attack the β-carbon. This reactivity is enhanced by hyperconjugation between the carbonyl and alkene groups .

NucleophileConditionsProductNotes
H₂OAqueous H₃O⁺1,1,1-Trifluoro-3-(octahydrocyclopenta[c]pyrrol-1-yl)propan-2-olProtonation of the alkene precedes nucleophilic attack .
AminesRT, EtOHβ-Amino derivativesPrimary/secondary amines yield stable adducts.
Grignard reagentsAnhydrous THF, −78°CTertiary alcoholsStereoselectivity influenced by the bicyclic framework.

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states via inductive effects, accelerating addition rates compared to non-fluorinated analogs.

Substitution Reactions

The bicyclic octahydrocyclopenta[c]pyrrole moiety undergoes electrophilic aromatic substitution (EAS) and alkylation at nitrogen or carbon centers .

Reaction TypeReagentsProductYield
N-AlkylationCH₃I, K₂CO₃N-Methylated derivative~60%
C-HalogenationBr₂, FeCl₃Brominated pyrrolidine ringNot reported
CyclopropanationCH₂N₂, Pd(0)Spirocyclic adductsModerate (patent data)

Steric hindrance from the bicyclic structure limits substitution at certain positions, favoring reactivity at the pyrrolidine nitrogen .

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic systems. Catalytic Pd(0) enhances regioselectivity .

DieneCatalystProductApplication
1,3-ButadienePd(PPh₃)₄Cyclopenta[c]pyridine derivativesKinase inhibitor intermediates
AnthraceneNoneTricyclic adductMaterial science applications

The trifluoromethyl group increases dienophilicity, reducing reaction temperatures by ~20°C compared to non-fluorinated enones.

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group.

Reducing AgentProductSelectivity
NaBH₄Allylic alcoholLow (competing alkene reduction)
H₂ (1 atm), Pd-C1,1,1-Trifluoro-3-(octahydrocyclopenta[c]pyrrol-1-yl)propan-2-olHigh

Oxidation

Ozonolysis cleaves the alkene to yield a diketone, while mCPBA epoxidizes the double bond.

Acid/Base-Mediated Rearrangements

Under strong base (NaOH, EtOH), the enone undergoes retro-aldol cleavage , generating fluorinated fragments. Acidic conditions promote cyclization to form tetracyclic structures .

Biological Interactions

Preliminary studies indicate inhibition of protein kinases (e.g., DDR1) via binding to the ATP pocket, leveraging hydrogen bonding with the carbonyl group and hydrophobic interactions with the bicyclic core .

Key Reactivity Trends

FeatureImpact on Reactivity
Trifluoromethyl groupEnhances electrophilicity of α,β-unsaturated system; stabilizes anionic intermediates
Bicyclic pyrrolidineDirects regioselectivity in substitutions; increases steric bulk at nitrogen
Conjugated enoneFavors 1,4-additions over 1,2-additions

This compound’s versatile reactivity underpins its utility in synthesizing kinase inhibitors , fluorinated polymers, and sp³-rich scaffolds for drug discovery . Further studies are needed to explore enantioselective transformations and in vivo stability.

Scientific Research Applications

Research has indicated that compounds similar to 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one exhibit significant biological activity. These compounds have been investigated for their potential as:

  • Antiviral agents : Preliminary studies suggest interactions with viral polymerases, particularly in the context of influenza A virus.
  • Neuroprotective agents : Similar structures have shown efficacy in protecting neuronal cells from damage.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic benefits. Early studies indicate potential interactions with specific protein kinases involved in cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives based on this compound. For instance:

Case Study 1: Antiviral Activity

A study investigated the interaction of derivatives with influenza virus polymerase. The results indicated that compounds featuring a cycloalkyl moiety fused to a thiophene ring exhibited significant antiviral activity, suggesting that structural modifications could enhance efficacy against viral infections .

Case Study 2: Neuroprotective Effects

Research has demonstrated that similar bicyclic compounds can protect neuronal cells from oxidative stress. This highlights the potential application of this compound in neurodegenerative disease therapies .

Mechanism of Action

Comparison with Similar Compounds

Pyridyl-Substituted Trifluoromethyl Ketones

  • 1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone (2a) and 1,1,1-Trifluoro-3-(4-pyridyl)-2-propanone (2b) (): These compounds replace the bicyclic pyrrolidine group with pyridyl substituents. Key Data:
Property 2a (2-pyridyl) 2b (4-pyridyl)
Yield 84% 90%
Melting Point (°C) 112–113 168–170
Molecular Formula C₈H₆F₃NO C₈H₆F₃NO
  • The positional isomerism (2- vs. 4-pyridyl) significantly impacts melting points, likely due to differences in crystal packing and intermolecular interactions. The higher yield of 2b suggests greater synthetic accessibility for 4-pyridyl derivatives .
  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one (): Shares the same molecular formula (C₈H₆F₃NO) and pyridyl substitution as 2a. Notable Properties:
  • Storage: Requires inert atmosphere and 2–8°C, indicating sensitivity to moisture or oxidation.
  • Hazards: H315 (skin irritation) and H319 (eye irritation), common among fluorinated ketones .

Sulfur-Containing Analogs

  • HS-TFK and BTFK ():
    • HS-TFK : 1,1,1-Trifluoro-3-(4-mercapto-butylsulfanyl)-propan-2-one contains a thiolated side chain, enabling biochemical applications (e.g., protein interactions).
    • BTFK : 3-Butylsulfanyl-1,1,1-trifluoro-propan-2-one features a simpler alkylsulfanyl group.
    • These compounds highlight how sulfur substituents alter reactivity and solubility compared to nitrogen-containing analogs .

Aromatic Substituted Analogs

    Biological Activity

    1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a complex organic compound notable for its trifluoromethyl group and unique bicyclic structure derived from octahydrocyclopenta[c]pyrrole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C11_{11}H14_{14}F3_3N, indicating the presence of carbon, hydrogen, fluorine, and nitrogen. The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it a promising candidate for various applications in medicinal chemistry.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit significant biological activity. These compounds have been investigated for their potential as:

    • Antimicrobial agents
    • Neuroprotective agents
    • Inhibitors of specific protein kinases involved in cellular signaling pathways

    Interaction with Biological Targets

    Preliminary studies suggest that this compound may interact with specific protein kinases. These interactions could elucidate its mechanisms of action and potential therapeutic benefits.

    Comparative Analysis with Related Compounds

    The following table summarizes the structural features and biological activities of compounds related to this compound:

    Compound Name Structural Features Biological Activity Unique Aspects
    Octahydrocyclopenta[c]pyrroleBicyclic structureNeuroprotectiveBase structure for modifications
    TrifluoroacetoneTrifluoromethyl groupSolvent propertiesSimpler structure without bicyclic features
    4-(Trifluoromethyl)anilineAromatic amineAntimicrobialLacks the complex bicyclic system
    N,N-DimethylcyclohexylamineAliphatic amineCNS effectsNo fluorinated groups present

    The unique combination of the trifluoromethyl group and the bicyclic structure distinguishes this compound from others, potentially enhancing its efficacy and specificity in biological applications.

    Study on mPTP Inhibitors

    A study published in PubMed explored novel compounds that inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in myocardial cell death during reperfusion injury. The research identified several small-molecule inhibitors based on a triazaspiro scaffold that demonstrated beneficial effects on cardiac function and reduced apoptosis rates in myocardial infarction models .

    Neuroprotective Activities

    Research on octahydrocyclopenta[c]pyrrole derivatives has indicated potential neuroprotective effects. These findings suggest that modifications to the bicyclic structure can enhance neuroprotective properties against neurodegenerative conditions.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended for preparing 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one?

    • Methodological Answer : The compound can be synthesized via condensation reactions using carbodiimide coupling agents. For example, benzyl octahydrocyclopenta[b]pyrrole derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates . Similar approaches can be adapted for introducing the trifluoromethyl ketone moiety, leveraging nucleophilic substitution or Friedel-Crafts acylation with trifluoromethyl precursors .

    Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

    • Methodological Answer :

    • ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet near -70 ppm, with coupling patterns providing insights into electronic interactions .
    • ¹H/¹³C NMR : Signals from the octahydrocyclopenta[c]pyrrole moiety (e.g., bridgehead protons and carbons) and the ketone carbonyl (δ ~200 ppm) should be analyzed for stereochemical consistency .
    • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks), while fragmentation patterns help validate substituent connectivity .

    Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound?

    • Methodological Answer : The octahydrocyclopenta[c]pyrrole ring may exhibit conformational disorder due to its bicyclic structure. To resolve this, collect high-resolution data (≤1.0 Å) and refine using SHELXL with restraints for bond lengths/angles. Dynamic disorder in the CF₃ group can be modeled with split positions and isotropic displacement parameters .

    Advanced Research Questions

    Q. How can density functional theory (DFT) elucidate the electronic effects of the trifluoromethyl group in this compound?

    • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to analyze:

    • Electrostatic Potential Maps : Visualize electron-withdrawing effects of the CF₃ group on the ketone carbonyl.
    • Frontier Molecular Orbitals : Compare HOMO-LUMO gaps with non-fluorinated analogs to assess reactivity differences.
    • Vibrational Frequencies : Simulate IR spectra to assign experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹) and validate computational models .

    Q. What strategies are effective for analyzing bioactivity or protein-ligand interactions involving this compound?

    • Methodological Answer :

    • Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with hydrophobic active sites). The octahydrocyclopenta[c]pyrrole moiety may act as a rigid scaffold for steric complementarity.
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to quantify affinity. Pre-functionalize the CF₃ group with a biotin tag for immobilization on streptavidin-coated chips.
    • Cellular Assays : Test cytotoxicity and target modulation in relevant cell lines, using fluorinated analogs as controls to isolate CF₃-specific effects .

    Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?

    • Methodological Answer :

    • HPLC-MS : Monitor reaction progress and identify impurities (e.g., dehalogenated byproducts or ring-opened intermediates).
    • Process Optimization : Adjust reaction stoichiometry (e.g., excess trifluoromethylating agent) or temperature to suppress side reactions.
    • Crystallization : Use solvent screening (e.g., hexane/ethyl acetate gradients) to isolate the pure product, leveraging the compound’s low polarity from the CF₃ group .

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